

JNJ-61803534: A Technical Overview of its Selectivity for RORyt

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Compound of Interest		
Compound Name:	JNJ-3534	
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This technical guide provides an in-depth analysis of the selectivity profile of JNJ-61803534, a potent, orally active inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor gamma t (RORyt). JNJ-61803534 has been investigated for its therapeutic potential in autoimmune diseases, particularly psoriasis, owing to its ability to modulate the IL-23/IL-17 pathway. A critical aspect of its preclinical characterization is its selectivity for RORyt over the closely related nuclear receptor isoforms, ROR α and ROR β , which is crucial for minimizing off-target effects.

Quantitative Selectivity Profile of JNJ-61803534

The selectivity of JNJ-61803534 was determined by assessing its inhibitory activity against RORyt, ROR α , and ROR β . The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from cellular assays.

Target Receptor	IC50 Value	Fold Selectivity (vs. RORyt)
RORyt	9.6 ± 6 nM	-
RORα	> 2000 nM (> 2 μM)	> 208-fold
RORβ	> 2000 nM (> 2 μM)	> 208-fold



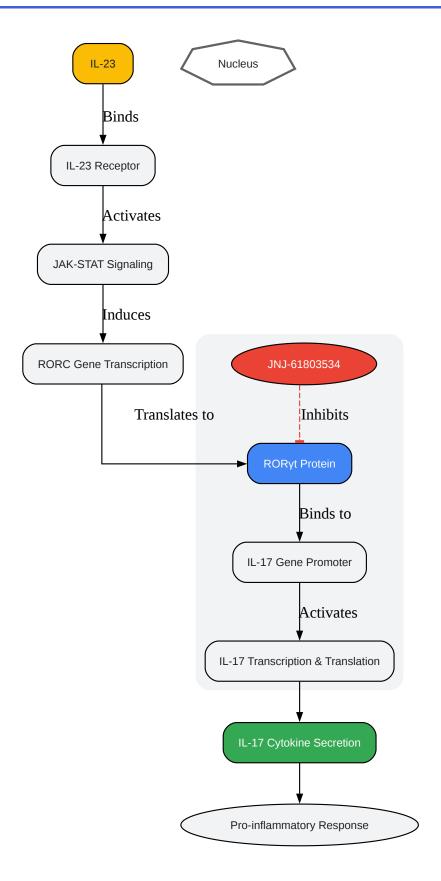
Data sourced from Xue et al. (2021).[1][2]

The data clearly demonstrates that JNJ-61803534 is a highly selective inhibitor of RORyt, with at least a 208-fold greater potency for RORyt compared to ROR α and ROR β .[1][2]

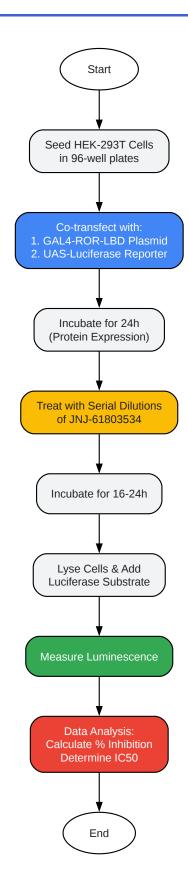
RORyt Signaling Pathway and Point of Intervention

RORyt is a master transcription factor that governs the differentiation of T helper 17 (Th17) cells and the subsequent production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17). JNJ-61803534 acts as an inverse agonist, binding to the ligand-binding domain of RORyt and repressing its transcriptional activity.









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References

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